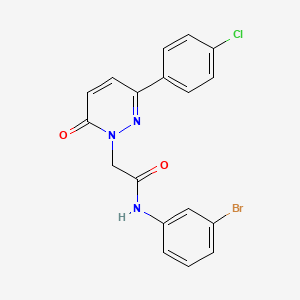

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and a pyridazinone moiety

Properties

Molecular Formula |

C18H13BrClN3O2 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H13BrClN3O2/c19-13-2-1-3-15(10-13)21-17(24)11-23-18(25)9-8-16(22-23)12-4-6-14(20)7-5-12/h1-10H,11H2,(H,21,24) |

InChI Key |

MAQMOQRVAISTAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

Synthesis Overview

- Step 1: Formation of the pyridazinone core through cyclization reactions.

- Step 2: Substitution reactions to introduce the bromophenyl and chlorophenyl groups.

- Step 3: Final acetamide formation through acylation processes.

Biological Activities

Research indicates that N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits several promising biological activities:

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can modulate key signaling pathways involved in cancer progression. For instance, it may inhibit the activity of specific enzymes linked to tumor growth, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. It exhibits the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response . This action suggests its potential use in treating conditions characterized by chronic inflammation.

Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's role as an acetylcholinesterase inhibitor, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its selectivity towards acetylcholinesterase over butyrylcholinesterase enhances its therapeutic profile .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental models:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound has a fluorophenyl group instead of a chlorophenyl group.

N-(3-bromophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound has a methylphenyl group instead of a chlorophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 418.7 g/mol. The compound features a bromophenyl group and a pyridazinone core, which are crucial for its biological activity.

Synthesis Overview:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. Specific conditions such as temperature and solvent choice are optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound may inhibit enzyme activity by binding to active sites or alter receptor functions through specific interactions.

Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity: Preliminary studies suggest that it may induce cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives have shown significant growth inhibition, with IC50 values indicating effective concentration levels .

- Antimicrobial Properties: The compound has been evaluated for its antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .

- Enzyme Inhibition: It has been studied for its potential as an acetylcholinesterase inhibitor and in other enzyme inhibition assays, showcasing its role in neuropharmacology .

Study 1: Anticancer Evaluation

In a study evaluating various derivatives of pyridazinones, this compound was found to significantly inhibit cell proliferation in MCF-7 cells. The treatment led to cell cycle arrest at the G2/M phase, indicating a mechanism that could be exploited for therapeutic purposes .

| Compound | IC50 (µg/mL) | Effect |

|---|---|---|

| This compound | 10.10 | Cytotoxicity against MCF-7 |

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of related compounds, where this compound was included in a series of tests against various bacterial strains. Results indicated moderate effectiveness against Staphylococcus aureus and Escherichia coli strains, supporting its potential use as an antimicrobial agent .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Salmonella typhi | 42.00 |

| Bacillus subtilis | 39.60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.